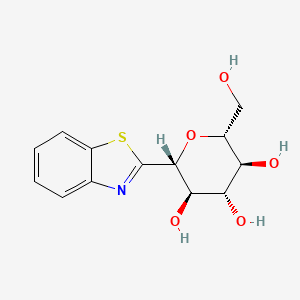![molecular formula C35H51N3O4S2 B1206049 2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate CAS No. 22178-11-6](/img/structure/B1206049.png)
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is a long-acting antipsychotic medication used primarily for the treatment of chronic, non-agitated schizophrenia. It is a derivative of pipotiazine, a phenothiazine compound, and is known for its prolonged duration of action when administered intramuscularly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pipotiazine undecylenic ester involves the esterification of pipotiazine with undecylenic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through various chromatographic techniques to obtain the final product .
Industrial Production Methods
Industrial production of pipotiazine undecylenic ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the phenothiazine ring structure.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of pipotiazine, which may have different pharmacological properties .
Scientific Research Applications
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating schizophrenia and other psychiatric disorders.
Industry: Employed in the development of long-acting injectable formulations for antipsychotic medications
Mechanism of Action
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, and D4), serotonergic (5-HT1 and 5-HT2), histaminergic (H1), alpha1/alpha2-adrenergic, and muscarinic (M1/M2) receptors. By blocking these receptors, it reduces dopamine activity in the limbic system and normalizes dopamine activity in the cortical regions. This helps alleviate symptoms of schizophrenia, such as hallucinations and delusions .
Comparison with Similar Compounds
Similar Compounds
Pipotiazine palmitate: Another long-acting ester of pipotiazine with similar pharmacological properties.
Fluphenazine decanoate: A long-acting ester of fluphenazine, used for similar indications.
Haloperidol decanoate: A long-acting ester of haloperidol, also used for the treatment of schizophrenia
Uniqueness
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is unique due to its specific esterification with undecylenic acid, which provides a distinct pharmacokinetic profile. This results in a prolonged duration of action, making it suitable for patients who require long-term maintenance therapy .
Properties
CAS No. |
22178-11-6 |
|---|---|
Molecular Formula |
C35H51N3O4S2 |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl undec-10-enoate |
InChI |
InChI=1S/C35H51N3O4S2/c1-4-5-6-7-8-9-10-11-17-35(39)42-27-22-29-20-25-37(26-21-29)23-14-24-38-31-15-12-13-16-33(31)43-34-19-18-30(28-32(34)38)44(40,41)36(2)3/h4,12-13,15-16,18-19,28-29H,1,5-11,14,17,20-27H2,2-3H3 |
InChI Key |
MFSGYRRYJFCADI-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C |
| 22178-11-6 | |
Synonyms |
pipothiazine undecylenate pipotiazine undecylenate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


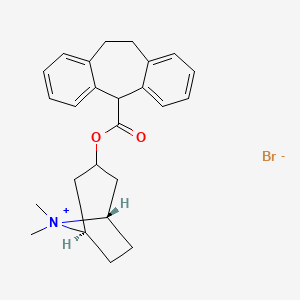
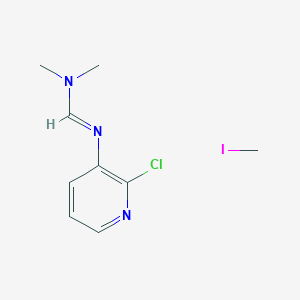
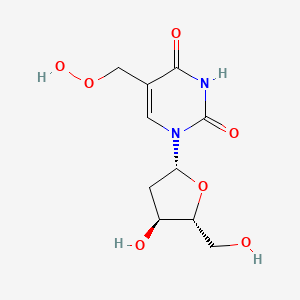
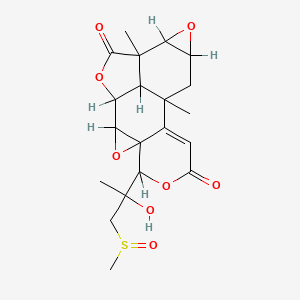
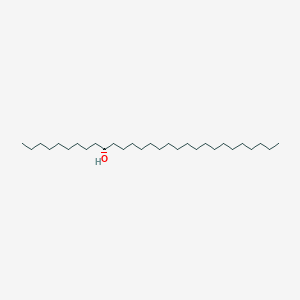
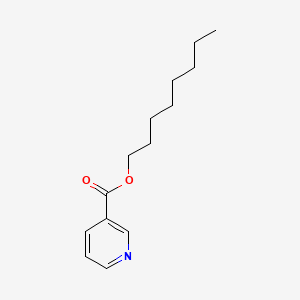
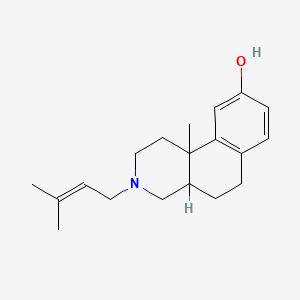
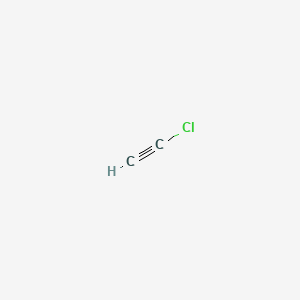
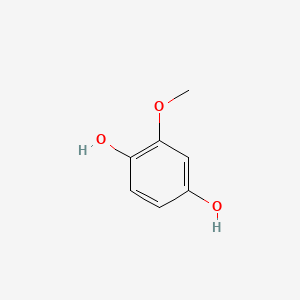
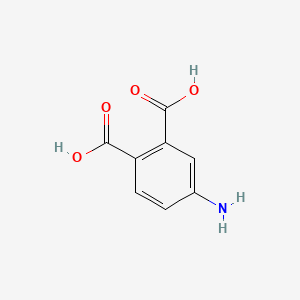
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
